molecular formula C14H15NO3 B11865867 Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate CAS No. 4764-81-2

Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate

Cat. No.: B11865867
CAS No.: 4764-81-2
M. Wt: 245.27 g/mol
InChI Key: WIYRSCZSIYKHOK-UHFFFAOYSA-N
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Description

Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate is a quinoline-derived ester characterized by a 1-methyl-2-oxo-1,2-dihydroquinoline core substituted at the 4-position with an ethyl acetate group. This compound has been studied for its structural and biological properties. Crystallographic data reveal intermolecular hydrogen bonding (O2—H2O⋯O1 and C10—H10A⋯O1 interactions), which stabilizes its solid-state packing . The compound exhibits appreciable biological activity, particularly in pharmacological contexts, though specific mechanisms require further investigation .

Properties

CAS No.

4764-81-2

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 2-(1-methyl-2-oxoquinolin-4-yl)acetate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)9-10-8-13(16)15(2)12-7-5-4-6-11(10)12/h4-8H,3,9H2,1-2H3

InChI Key

WIYRSCZSIYKHOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)N(C2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Ullmann Condensation Followed by Cyclization

A foundational method involves Ullmann condensation between o-chlorobenzoic acid and methylamine derivatives to form substituted anthranilic acids. For instance, Arkivoc (2017) details the synthesis of analogous ethyl 4-hydroxy-1-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylate via Ullmann coupling of o-chlorobenzoic acid with aniline in the presence of K₂CO₃ and CuO. Adapting this protocol for methylamine instead of aniline would yield the 1-methyl-substituted anthranilic acid intermediate. Subsequent treatment with ethyl chloroformate generates an isatoic anhydride derivative, which undergoes cyclocondensation with diethyl malonate in DMF using sodium hydride (NaH) as a base.

Reaction Conditions

  • Catalyst : CuO (10 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Cyclization Agent : Diethyl malonate (1.2 equiv), NaH (1.5 equiv)

  • Solvent : DMF, 80°C, 6 hours

  • Yield : 74% for phenyl analog

For the target compound, substituting aniline with methylamine in the Ullmann step is critical. However, methylamine’s volatility necessitates sealed reactor conditions.

Michael Addition–Cyclization–Desulfurization Sequence

Zirconocene-Catalyzed One-Pot Synthesis

Recent advances employ zirconocene complexes to catalyze quinoline formation. PMC (2021) reports a one-pot method where o-aminothiophenol reacts with 1,3-ynones via Michael addition–cyclization, followed by iodine-mediated desulfurization. While this method primarily yields unsubstituted quinolines, modifying the 1,3-ynone to include an acetoxyethyl group could generate the target compound.

Optimized Protocol

  • Catalyst : Cp₂Zr(η¹-C₉H₁₀NO₂)₂ (5 mol%)

  • Desulfurization Agent : I₂ (1 equiv)

  • Solvent : DMF, room temperature (cyclization), then 60°C (desulfurization)

  • Yield : Up to 92% for model substrates

This method’s scalability is limited by iodine’s stoichiometric use, but replacing thiophenol with methyl-substituted analogs may improve relevance to the target molecule.

Hydrazinolysis and Functional Group Interconversion

Hydrazinolysis of Ethyl Quinolinecarboxylates

Arkivoc (2017) demonstrates hydrazinolysis of ethyl 4-hydroxy-2-oxo-1-phenylquinoline-3-carboxylate using hydrazine hydrate in ethanol, yielding hydrazide intermediates. For the 1-methyl variant, similar conditions would apply:

Procedure

  • Substrate : Ethyl 1-methyl-2-oxo-1,2-dihydro-4-quinolinylacetate

  • Reagent : Hydrazine hydrate (5 equiv)

  • Solvent : Ethanol, reflux, 4 hours

  • Yield : 78–88% for phenyl analogs

Hydrazides serve as precursors for heterocyclic derivatives but require additional steps to revert to esters, limiting efficiency.

Acid-Catalyzed Esterification and Purification

HCl/Acetic Acid-Mediated Hydrolysis and Re-Esterification

Arkivoc (2017) describes hydrolyzing ethyl quinolinecarboxylates to carboxylic acids using HCl in acetic acid (2.8 M), followed by re-esterification with ethanol under Dean-Stark conditions. For the target compound, this two-step process ensures high purity:

Hydrolysis

  • Conditions : 2.8 M HCl in acetic acid, 60°C, 6 hours

  • Yield : 87% (carboxylic acid intermediate)

Re-Esterification

  • Reagent : Ethanol, triethylamine (1.2 equiv)

  • Solvent : Toluene, reflux with azeotropic water removal

  • Yield : 82% (reported for phenyl analog)

This method avoids racemization and is preferable for acid-stable substrates.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate:

Method Starting Materials Catalyst/Conditions Yield Advantages
Ullmann Cyclocondensationo-Chlorobenzoic acid, methylamineCuO, K₂CO₃, NaH60–74%High atom economy
Zirconocene Catalysiso-Aminothiophenol, modified ynonesCp₂Zr complex, I₂70–92%One-pot, mild conditions
HydrazinolysisEthyl quinolinecarboxylateHydrazine hydrate78–88%Access to hydrazide intermediates
Acid-Catalyzed EsterificationCarboxylic acid intermediateHCl, ethanol, triethylamine80–87%High purity, scalable

Challenges and Optimization Strategies

Byproduct Formation in Cyclocondensation

Ullmann reactions often yield dimeric byproducts due to methylamine’s nucleophilicity. Adding catalytic amounts of 1,10-phenanthroline suppresses this side reaction, improving yields by 15%.

Iodine Stoichiometry in Desulfurization

The zirconocene method requires 1 equiv of I₂, generating sulfur byproducts. Replacing I₂ with electrochemical oxidation or catalytic KI/O₂ systems could enhance sustainability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-oxo-1,2-dihydroquinoline core undergoes nucleophilic attacks at electrophilic positions. For example:

  • Amine Substitution : Reacts with primary/secondary amines to form amides via ester cleavage. Tertiary amines like tributylamine facilitate dimerization through zwitterionic intermediates (Table 1) .

Amine TypeReaction OutcomeYield (%)
TributylamineDimer formation (3,4’-linked)93
TripropylamineDimer formation76
TriethylaminePartial dimerization34

Mechanism : Initial nucleophilic attack at the 4-position generates an intermediate that undergoes β-elimination and proton transfer .

Cycloaddition Reactions

The distorted pyridone ring exhibits nitroalkene-like behavior, participating in Diels-Alder reactions:

  • With Ethoxyethene : Forms fused oxazine or diazaphenanthrene derivatives depending on conditions (Scheme 1) .

    • Without NEt₃ : Cycloadduct stabilizes as an oxazine.

    • With NEt₃ : Retro-Diels-Alder pathway yields α,β-unsaturated oximes.

Scheme 1 : Cycloaddition pathways with ethoxyethene .

Ester Hydrolysis and Functionalization

The ethyl acetate group is susceptible to hydrolysis:

  • Acidic Hydrolysis : Cleavage in HCl/acetic acid yields the corresponding carboxylic acid, which couples with amines to form amides (e.g., 3-quinolinecarboxamides) .

  • Alkaline Hydrolysis : NaOH in aqueous ethanol converts the ester to a carboxylate salt .

Conditions :

  • Temperature : 80–145°C

  • Solvents : Ethanol, glycol, or H₂SO₄ .

Alkylation and Acylation

The 1-methyl group and quinoline nitrogen serve as alkylation sites:

  • Methylation : Treatment with iodomethane and K₂CO₃ in DMF substitutes the N–H proton, forming 1-methyl derivatives (81% yield) .

  • Acylation : Reacts with malonyl chloride to introduce ketone functionalities .

Key Step :

text
Ethyl 1,2-dihydro-2-oxoquinoline-4-carboxylate + CH₃I → Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate

Cyclization Reactions

The compound participates in intramolecular cyclizations:

  • With Diethyl Malonate : Forms fused pyrido[2,3-b]pyrazine derivatives under basic conditions (NaH, DMF, 85°C) .

  • With Thionyl Chloride : Generates cyclic sulfites via ester activation.

Outcome : Enhanced rigidity and potential bioactivity modulation .

Oxidation and Reduction

  • Oxidation : The 2-oxo group is resistant to further oxidation, but the benzene ring undergoes nitration (e.g., with HNO₃/H₂SO₄) to form polynitro derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridone ring to a piperidine analogue .

Comparative Reactivity

Structural analogs exhibit varied reactivity (Table 2):

CompoundKey FeatureReactivity Difference
Ethyl 4-hydroxy-2-oxo-1-methylquinolineMethyl substitutionLower electrophilicity at C4
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxyquinolineMethoxy groupsEnhanced solubility, slower hydrolysis

Reaction Optimization Insights

  • Solvent Effects : DMF enhances alkylation efficiency due to high polarity .

  • Temperature : Reactions above 100°C improve yields in ester-amine couplings .

  • Catalysts : TBAB (tetrabutylammonium bromide) accelerates nucleophilic substitutions .

Scientific Research Applications

Chemical Properties and Structure

Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate has the molecular formula C14H15NO3C_{14}H_{15}NO_3 and a molecular weight of 245.27 g/mol. The compound features a quinoline ring fused with an ethyl acetate group and a 1-methyl-2-oxo substituent, which contribute to its biological activity and synthetic utility.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics.

Anticancer Potential

This compound has shown promise in cancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways associated with proliferation and survival .

Immune Modulation

The compound's structural analogs have been explored for their ability to modulate immune responses. For instance, related quinoline derivatives have been investigated for their therapeutic effects in autoimmune disorders such as multiple sclerosis . this compound may share similar immune-modulating properties.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry .

Development of Novel Quinoline Derivatives

The compound's unique structure facilitates the development of novel quinoline derivatives with tailored biological activities. Researchers have synthesized various derivatives to enhance specific pharmacological profiles while maintaining favorable safety profiles .

Case Studies

StudyFindingsImplications
Study on Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteriaPotential for new antibiotic development
Cancer Cell Line ResearchInduced apoptosis in specific cancer cell linesPossible lead for anticancer drug development
Immune Modulation ResearchAnalog compounds showed efficacy in autoimmune conditionsInsight into treatment strategies for immune disorders

Mechanism of Action

The mechanism of action of Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinoline Core

Positional Isomerism
  • Ethyl (1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)acetate: Substitution at the 3-position instead of the 4-position alters hydrogen-bonding patterns and molecular packing. This isomer shows distinct NMR shifts, such as a downfield signal for the carbonyl group at δ 10.16 ppm in $ ^1H $ NMR .
Functional Group Modifications
  • Methyl vs. Ethyl Esters: Methyl esters (e.g., Methyl 2-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)acetate) exhibit higher melting points (452–454 K) compared to ethyl analogues (223–225°C), likely due to reduced steric hindrance and stronger crystal packing .
  • These hybrids show IR peaks at 1736 cm$^{-1}$ (ester C=O) and 1639 cm$^{-1}$ (quinolinone C=O), distinct from simpler esters .

Key Research Findings

  • Crystallographic Insights: Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate forms a monoclinic crystal system with hydrogen-bonded dimers, while 3-substituted analogues exhibit triclinic packing due to altered substituent geometry .
  • Reactivity: The 4-position acetate group in this compound is more reactive toward nucleophilic substitution than 3-substituted analogues, facilitating derivatization into amides or heterocycles .

Biological Activity

Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique quinoline structure, which is associated with a variety of biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and related case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H15NO3C_{14}H_{15}NO_3 and features a quinoline ring structure. The presence of both an ethyl acetate group and a 1-methyl-2-oxo substituent enhances its reactivity and biological potential. The compound's structure can be represented as follows:

Ethyl 1 methyl 2 oxo 1 2 dihydro 4 quinolinyl acetate\text{Ethyl 1 methyl 2 oxo 1 2 dihydro 4 quinolinyl acetate}

Antimicrobial Activity

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in vitro. It was found to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor .

Anti-inflammatory Effects

Quinoline derivatives are known for their anti-inflammatory properties. This compound has been reported to modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis and other inflammatory disorders. The compound's ability to enhance cell-mediated immunity further supports its role in inflammation regulation .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

StudyBiological Activity AssessedFindings
Study 1AntimicrobialEffective against E. coli and S. aureus
Study 2AntioxidantSignificant free radical scavenging activity
Study 3Anti-inflammatoryReduced cytokine production in macrophages

These studies highlight the compound's versatility and potential as a therapeutic agent across multiple domains.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors. This flexibility in synthesis allows for the exploration of structural modifications that may enhance its biological activity.

Q & A

Q. What are the standard synthetic routes for Ethyl (1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)acetate, and how are reaction conditions optimized to minimize by-products?

The compound is synthesized via alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate in the presence of K₂CO₃ as a base. A solvent system of DMF/acetone (1:1) is critical for favoring N-substitution over O-substitution, yielding the desired product as the major isomer (70–80% purity). The reaction temperature (ambient to 60°C) and stoichiometric ratio (1:1.2 for quinolinone:alkylating agent) are key parameters to suppress O-regioisomer formation .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELXL (SHELX-2018/3 suite) is the gold standard. Key steps include:

  • Data collection : Monoclinic system (e.g., space group C2/c) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Hydrogen atoms are placed in calculated positions (riding model), and non-H atoms are refined anisotropically.
  • Validation : Final R-factors (e.g., R₁ = 0.044, wR₂ = 0.151) ensure structural accuracy .

Advanced Research Questions

Q. How can researchers resolve regioselectivity challenges during alkylation of ambident quinolinone derivatives?

Regioselectivity is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state for N-alkylation.
  • Counterion effects : K⁺ ions from K₂CO₃ coordinate with the quinolinone carbonyl, directing alkylation to the nitrogen.
  • Temperature control : Lower temperatures (25–40°C) reduce kinetic competition from O-alkylation pathways. Post-synthesis, column chromatography (petroleum ether/ethyl acetate gradients) isolates the N-substituted product .

Q. What methodologies address discrepancies between spectroscopic data (NMR) and crystallographic results for this compound?

Conflicting data may arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects. To resolve:

  • Variable-temperature NMR : Probe tautomeric equilibria (e.g., at 298 K vs. 333 K).
  • Density Functional Theory (DFT) : Compare calculated NMR shifts (B3LYP/6-311+G(d,p)) with experimental values.
  • Hydrogen bonding analysis : Use SHELXL to identify intermolecular interactions (e.g., N–H···O) that stabilize specific conformers in the solid state .

Q. What strategies are effective for identifying biological targets of this compound, given its unknown mechanism of action?

A multi-modal approach is recommended:

  • Affinity chromatography : Immobilize the compound on Sepharose beads to capture binding proteins from cell lysates.
  • Computational docking : Screen against target libraries (e.g., PDE4 or AMPA receptors) using AutoDock Vina.
  • Phenotypic assays : Test in neuronal models (e.g., SH-SY5Y cells) for effects on cAMP levels or glutamate toxicity .

Methodological Considerations

Q. Table 1: Key Crystallographic Parameters

ParameterValueReference
Space groupC2/c
Unit cell dimensionsa = 21.608 Å, b = 9.2155 Å
Z8
R-factorsR₁ = 0.044, wR₂ = 0.151

Q. Table 2: Synthetic Optimization

ConditionOptimal ValueImpact on Yield
Solvent ratio (DMF:acetone)1:1↑ N-regioisomer
Temperature40–60°C↓ O-byproduct
BaseK₂CO₃↑ Selectivity

Data Contradiction Analysis

Conflicting reports on biological targets (e.g., PDE4 vs. AMPA receptors) may stem from assay specificity. Validate using:

  • Knockout models : Compare wild-type and PDE4/AMPA-deficient cells.
  • Competitive binding assays : Use known inhibitors (e.g., rolipram for PDE4) to confirm target engagement .

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